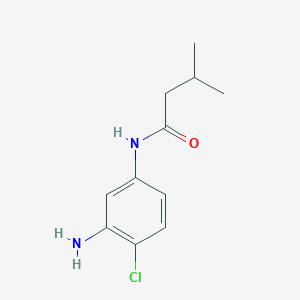

N-(3-Amino-4-chlorophenyl)-3-methylbutanamide

Description

N-(3-Amino-4-chlorophenyl)-3-methylbutanamide is an amide derivative featuring a 3-methylbutanamide group attached to a 3-amino-4-chlorophenyl aromatic ring. The compound’s structure combines a branched aliphatic chain with a chlorinated and aminated aromatic system, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-7(2)5-11(15)14-8-3-4-9(12)10(13)6-8/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZQCGTYVCSWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-3-methylbutanamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with acyl chlorides. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.

Substitution: The amino and chlorophenyl groups can participate in substitution reactions, where other chemical groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated or aminated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3-methylbutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and distinguishing features:

Key Observations

Backbone Modifications: Shortening the aliphatic chain (e.g., propanamide in vs. butanamide) reduces molecular weight and may alter solubility.

Aromatic Substitution Patterns: The 3-amino-4-chlorophenyl group in the target compound contrasts with para-aminophenyl () or dichlorophenyl () analogs, impacting electronic properties and hydrogen-bonding capacity. Chlorine at the 4-position enhances electronegativity, possibly influencing receptor binding compared to non-halogenated analogs.

Functional Group Additions: The acetylthio group in introduces a sulfur atom, which may enhance metabolic stability or enable disulfide bonding in biological systems.

Biological Relevance :

- Compounds like 2-(Acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide () demonstrate explicit applications as bacterial protease inhibitors, synthesized in high yields (69–92%).

- The psychoactive properties of 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide () highlight the role of the 4-chlorophenylacetamido moiety in central nervous system interactions.

Research Implications

- Structure-Activity Relationships (SAR) : The variability in backbone length, aromatic substitution, and functional groups among these analogs provides a framework for SAR studies. For instance, the propanamide analog () could help identify critical chain-length requirements for target binding.

- Synthetic Utility : The acetylthio derivative () exemplifies how introducing reactive groups (e.g., thioesters) can yield compounds with specific enzymatic inhibitory profiles.

- Pharmacokinetic Optimization : Lipophilic modifications (e.g., isobutoxy in ) may guide efforts to improve blood-brain barrier penetration or metabolic stability.

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-methylbutanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes an amino group, a chlorophenyl substituent, and a butanamide backbone, which contribute to its chemical reactivity and biological properties. The presence of the chlorine atom enhances lipophilicity, potentially improving cellular penetration.

The exact mechanism of action for this compound remains largely unknown. However, based on its chemical structure, it is hypothesized that the compound may interact with various biological targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their function.

- Receptor Modulation : Potential interactions with receptors involved in metabolic pathways could lead to altered physiological responses.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and efficacy of this compound. Factors influencing its pharmacokinetics include:

- Absorption : The compound's lipophilicity may enhance absorption across cell membranes.

- Distribution : The distribution profile is influenced by its solubility and binding affinity to plasma proteins.

- Metabolism : Understanding metabolic pathways is crucial for predicting the compound's therapeutic effects and potential side effects.

- Excretion : Elimination routes must be characterized to assess long-term safety.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has been shown to exhibit antiproliferative activity against various cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutic agents .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9h | MCF-7 | 10 | Tubulin polymerization inhibition |

| 9q | MDA-MB-231 | 23 | G2/M phase arrest |

Enzyme Inhibition

This compound has been studied for its inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), a key target in type 2 diabetes treatment. A quantitative structure-activity relationship (QSAR) analysis indicated promising inhibitory activity with significant predictive capabilities.

Case Studies

- Antiproliferative Activity : A study demonstrated that this compound significantly reduced cell viability in breast cancer models. Flow cytometry analysis indicated that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

- DPP-IV Inhibition : Research focusing on the compound's role in diabetes management revealed effective inhibition of DPP-IV, suggesting its utility in developing new therapeutic strategies for managing blood glucose levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.